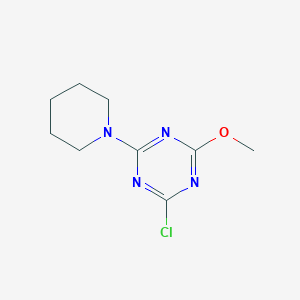![molecular formula C21H23F3N2O3 B11506458 N-(2,4-dimethoxybenzyl)-2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine](/img/structure/B11506458.png)
N-(2,4-dimethoxybenzyl)-2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-DIMETHOXYPHENYL)METHYL-1H-INDOL-3-YL]ETHYL})AMINE is a complex organic compound that features both phenyl and indole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-DIMETHOXYPHENYL)METHYL-1H-INDOL-3-YL]ETHYL})AMINE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing organoboron reagents tailored for specific coupling conditions . The process is optimized for high yield and purity, ensuring the compound meets industrial standards.
化学反应分析
Types of Reactions
(2,4-DIMETHOXYPHENYL)METHYL-1H-INDOL-3-YL]ETHYL})AMINE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
(2,4-DIMETHOXYPHENYL)METHYL-1H-INDOL-3-YL]ETHYL})AMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2,4-DIMETHOXYPHENYL)METHYL-1H-INDOL-3-YL]ETHYL})AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
相似化合物的比较
Similar Compounds
Similar compounds include other indole derivatives and phenyl-substituted amines, such as:
Uniqueness
(2,4-DIMETHOXYPHENYL)METHYL-1H-INDOL-3-YL]ETHYL})AMINE is unique due to its combination of phenyl and indole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C21H23F3N2O3 |
|---|---|
分子量 |
408.4 g/mol |
IUPAC 名称 |
N-[(2,4-dimethoxyphenyl)methyl]-2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/C21H23F3N2O3/c1-13-17(18-10-16(29-21(22,23)24)6-7-19(18)26-13)8-9-25-12-14-4-5-15(27-2)11-20(14)28-3/h4-7,10-11,25-26H,8-9,12H2,1-3H3 |
InChI 键 |
UDGFCQDJYZHSJC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCNCC3=C(C=C(C=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-[({[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11506377.png)
![ethyl 4-[({(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B11506381.png)
![1-O-(5,7-Diisopropyl-6-oxo-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-YL)pentitol](/img/structure/B11506394.png)
![9-{4-[(2-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B11506397.png)
![N-(2-fluorophenyl)-2-({5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11506402.png)
![2-[(7-ethyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B11506413.png)
![1-(3,4-dihydroxyphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}ethanone](/img/structure/B11506415.png)

![2-({[(2-Bromophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B11506423.png)
![3-(2-Hydroxy-5-methoxyphenyl)-5-(2-methoxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11506427.png)


![(2E)-N-[2-(2-methoxyphenoxy)ethyl]-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B11506448.png)
![4-butoxy-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B11506454.png)
